An In-depth Technical Guide to 3-Bromo-1-propanol: Properties, Reactions, and Applications
An In-depth Technical Guide to 3-Bromo-1-propanol: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
[December 17, 2025]
This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and applications of 3-Bromo-1-propanol (CAS No. 627-18-9). This versatile bifunctional molecule serves as a critical building block in a wide array of synthetic endeavors, particularly in the realms of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of its synthetic utility.
Core Physical and Chemical Properties
3-Bromo-1-propanol is a colorless to light yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a primary alcohol and a primary alkyl bromide, dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1][2]
Table 1: Physical Properties of 3-Bromo-1-propanol
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇BrO | [2][3] |
| Molecular Weight | 138.99 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Density | 1.537 g/mL at 25 °C | [4][5] |
| Boiling Point | 164-165 °C at 760 mmHg; 62 °C at 5 mmHg | [2][4] |
| Melting Point | Not available | [6] |
| Flash Point | 101.7 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.488 | [4] |
| Solubility | Soluble in water, ethanol, ether, and acetone | [2] |
| Vapor Pressure | 0.13 hPa at 20 °C | [6] |
Table 2: Chemical and Safety Information
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromopropan-1-ol | [3] |
| Synonyms | Trimethylene bromohydrin, 1-Propanol, 3-bromo- | [2][3] |
| CAS Number | 627-18-9 | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant, Serious Eye Damage | [3][7] |
| Signal Word | Danger | [7] |
| Stability | Stable. Incompatible with strong oxidizing agents. May be sensitive to prolonged exposure to light. | [8] |
| Storage Temperature | 2-8°C | [4] |
Chemical Reactivity and Synthetic Applications
The presence of both a hydroxyl group and a bromine atom allows 3-Bromo-1-propanol to undergo a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][9]
The following diagram illustrates the central role of 3-Bromo-1-propanol as a synthetic hub, leading to various classes of compounds through fundamental organic reactions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key reactions involving 3-Bromo-1-propanol. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Williamson Ether Synthesis: Preparation of 3-Phenoxy-1-propanol
This protocol details the synthesis of an ether via nucleophilic substitution of the bromide in 3-Bromo-1-propanol by a phenoxide ion.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
3-Bromo-1-propanol
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) and potassium carbonate (1.1 equivalents) in acetonitrile.
-
Add 3-Bromo-1-propanol (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to 65-70 °C and maintain stirring for 9 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution and then with deionized water until the aqueous layer is neutral.[10]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxy-1-propanol.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Fischer Esterification: Synthesis of 3-Bromopropyl Acetate
This protocol describes the acid-catalyzed esterification of the hydroxyl group of 3-Bromo-1-propanol with acetic acid.
Materials:
-
3-Bromo-1-propanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-Bromo-1-propanol (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3.0 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with deionized water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-bromopropyl acetate.
-
The product can be purified by distillation under reduced pressure.
Silyl (B83357) Etherification: Protection of the Hydroxyl Group
This protocol outlines the protection of the hydroxyl group of 3-Bromo-1-propanol as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.[1]
Materials:
-
3-Bromo-1-propanol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-1-propanol (1.0 equivalent) in anhydrous dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4-dimethylpyridine (3.0 equivalents) followed by the dropwise addition of TBSOTf (2.0 equivalents).[1]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired silyl-protected 3-Bromo-1-propanol.[1]
Safety and Handling
3-Bromo-1-propanol is a combustible liquid and should be handled with appropriate safety precautions.[3][8] It is classified as an irritant and can cause serious eye damage.[3][7] Harmful if swallowed.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] In case of skin contact, wash off immediately with plenty of soap and water.[11]
Conclusion
3-Bromo-1-propanol is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. guidechem.com [guidechem.com]
- 4. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-溴-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 11. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
Carboxylated Polymer Surface
Initiator-Functionalized Surface
Polymer Brush-Grafted Surface